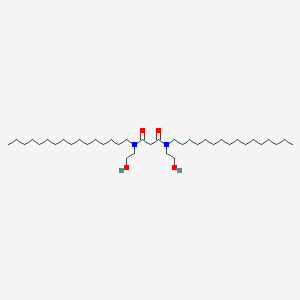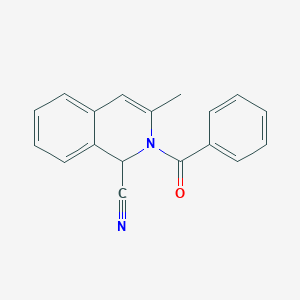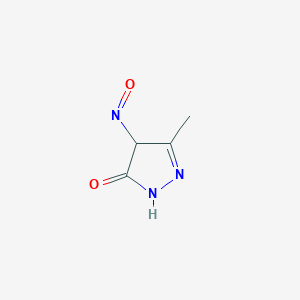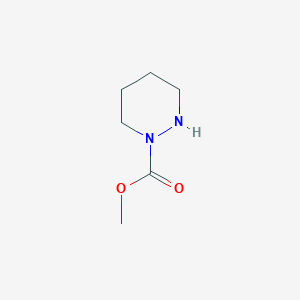
methyl tetrahydropyridazine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl tetrahydropyridazine-1(2H)-carboxylate, also known as methoxatin, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of folic acid antagonists and has been investigated for its anti-tumor and anti-inflammatory properties.
作用机制
Methyl tetrahydropyridazine-1(2H)-carboxylate acts as a folic acid antagonist and inhibits the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleic acids. This leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cell growth and division. Methoxatin has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl tetrahydropyridazine-1(2H)-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Methoxatin has also been shown to have antioxidant properties and has been investigated for its potential to protect against oxidative stress. In addition, it has been shown to have neuroprotective effects and has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
Methyl tetrahydropyridazine-1(2H)-carboxylate has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Methoxatin has also been shown to have low toxicity, making it a safe compound to use in preclinical studies. However, one limitation of methyl tetrahydropyridazine-1(2H)-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of methyl tetrahydropyridazine-1(2H)-carboxylate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of methyl tetrahydropyridazine-1(2H)-carboxylate in the treatment of cancer and inflammatory diseases. In addition, the neuroprotective effects of methyl tetrahydropyridazine-1(2H)-carboxylate warrant further investigation for the treatment of neurodegenerative diseases. Finally, the development of new formulations and delivery methods that can improve the solubility and bioavailability of methyl tetrahydropyridazine-1(2H)-carboxylate could lead to its clinical use in the future.
Conclusion:
Methyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-tumor and anti-inflammatory properties and has shown promising results in preclinical studies. Methoxatin acts as a folic acid antagonist and inhibits the activity of dihydrofolate reductase, leading to a decrease in the production of DNA and RNA. Methoxatin has several advantages for lab experiments, including its stability and low toxicity, but its poor solubility in aqueous solutions is a limitation. There are several future directions for the study of methyl tetrahydropyridazine-1(2H)-carboxylate, including the investigation of its potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative diseases.
合成方法
Methyl tetrahydropyridazine-1(2H)-carboxylate can be synthesized by reacting 4-amino-5-methylamino-2-methylpyrimidine-1-oxide with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrochloric acid to yield the final compound. This method has been used in several studies to produce pure and high-quality methyl tetrahydropyridazine-1(2H)-carboxylate.
科学研究应用
Methyl tetrahydropyridazine-1(2H)-carboxylate has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-tumor properties and has shown promising results in preclinical studies. Methoxatin has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
属性
CAS 编号 |
155137-91-0 |
|---|---|
产品名称 |
methyl tetrahydropyridazine-1(2H)-carboxylate |
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
methyl diazinane-1-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-5-3-2-4-7-8/h7H,2-5H2,1H3 |
InChI 键 |
ROAIRRXGENVKJM-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CCCCN1 |
规范 SMILES |
COC(=O)N1CCCCN1 |
同义词 |
1(2H)-Pyridazinecarboxylicacid,tetrahydro-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





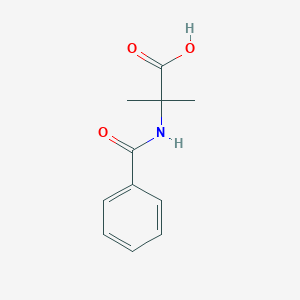

![1-[(1R,2S)-2-Hydroxy-1-methylcyclohexyl]ethanone](/img/structure/B114289.png)
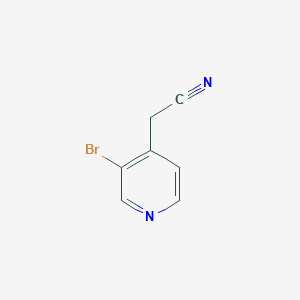
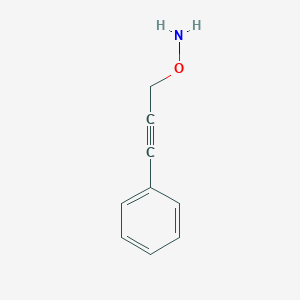

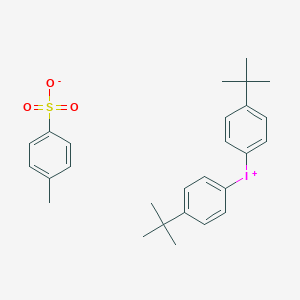

![Furo[3,2-b]pyridine-2-methanamine](/img/structure/B114300.png)
